Cas no 922067-13-8 (N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-(4-ethoxyphenoxy)acetamide)

N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-(4-ethoxyphenoxy)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-(4-ethoxyphenoxy)acetamide
- 922067-13-8
- F2282-0406
- N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-ethoxyphenoxy)acetamide
- N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(4-ethoxyphenoxy)acetamide
- AKOS024636032
- N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-ethoxyphenoxy)acetamide
-
- Inchi: 1S/C23H30N2O7S/c1-4-31-19-5-7-20(8-6-19)32-16-23(26)24-10-12-33(27,28)25-11-9-17-13-21(29-2)22(30-3)14-18(17)15-25/h5-8,13-14H,4,9-12,15-16H2,1-3H3,(H,24,26)
- InChI Key: RWVYYAPIHMUPIE-UHFFFAOYSA-N
- SMILES: S(CCNC(COC1C=CC(=CC=1)OCC)=O)(N1CC2C=C(C(=CC=2CC1)OC)OC)(=O)=O
Computed Properties
- Exact Mass: 478.17737247g/mol
- Monoisotopic Mass: 478.17737247g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 33
- Rotatable Bond Count: 11
- Complexity: 706
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 112Ų
N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-(4-ethoxyphenoxy)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2282-0406-2mg |
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-ethoxyphenoxy)acetamide |
922067-13-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2282-0406-15mg |
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-ethoxyphenoxy)acetamide |
922067-13-8 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2282-0406-20μmol |
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-ethoxyphenoxy)acetamide |
922067-13-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2282-0406-4mg |
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-ethoxyphenoxy)acetamide |
922067-13-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2282-0406-75mg |
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-ethoxyphenoxy)acetamide |
922067-13-8 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2282-0406-5μmol |
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-ethoxyphenoxy)acetamide |
922067-13-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2282-0406-10mg |
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-ethoxyphenoxy)acetamide |
922067-13-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2282-0406-10μmol |
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-ethoxyphenoxy)acetamide |
922067-13-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2282-0406-1mg |
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-ethoxyphenoxy)acetamide |
922067-13-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2282-0406-50mg |
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-ethoxyphenoxy)acetamide |
922067-13-8 | 90%+ | 50mg |
$160.0 | 2023-05-16 |
N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-(4-ethoxyphenoxy)acetamide Related Literature
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
Additional information on N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-(4-ethoxyphenoxy)acetamide
Professional Introduction to Compound with CAS No. 922067-13-8 and Product Name: N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-(4-ethoxyphenoxy)acetamide
Compound with the CAS number 922067-13-8 and the product name N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-(4-ethoxyphenoxy)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The unique structural features of this compound make it a promising candidate for further investigation in drug discovery and development.
The core structure of this compound is characterized by the presence of a tetrahydroisoquinoline moiety, which is a well-known scaffold in medicinal chemistry. Tetrahydroisoquinolines are known for their diverse biological activities, including effects on neurotransmitter systems and potential applications in treating neurological disorders. The specific substitution pattern on the tetrahydroisoquinoline ring, including the 6,7-dimethoxy group, enhances its pharmacological profile and contributes to its unique interactions with biological targets.
In addition to the tetrahydroisoquinoline core, the compound features a sulfonylethyl side chain and a 4-ethoxyphenoxy group. These functional groups are strategically positioned to modulate the compound's solubility, bioavailability, and binding affinity to biological targets. The sulfonylethyl group, in particular, has been shown to improve metabolic stability and binding interactions in various drug candidates.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the tetrahydroisoquinoline scaffold typically involves cyclization reactions followed by functional group modifications. The subsequent attachment of the sulfonylethyl and 4-ethoxyphenoxy groups requires careful consideration to ensure optimal regioselectivity and yield.
Recent research in the field of medicinal chemistry has highlighted the importance of structure-activity relationships (SAR) in designing novel drug candidates. The compound with CAS No. 922067-13-8 exemplifies this principle by incorporating multiple pharmacophoric elements that are known to enhance biological activity. Computational modeling studies have been instrumental in predicting the binding modes of this compound to potential target proteins.
The potential biological activities of this compound have been explored through both in vitro and in vivo studies. Initial pharmacological screening has revealed promising results in several therapeutic areas. Notably, the compound has shown potential as an inhibitor of enzymes involved in neurotransmitter metabolism. This makes it a valuable candidate for further investigation in the treatment of neurological disorders such as depression and Parkinson's disease.
Moreover, the structural similarity of this compound to known pharmacologically active molecules suggests that it may exhibit additional therapeutic benefits. For instance, analogs of tetrahydroisoquinolines have been investigated for their potential anti-inflammatory and antioxidant properties. The presence of the sulfonylethyl and 4-ethoxyphenoxy groups may further enhance these effects by modulating redox balance and inflammatory pathways.
The development of novel drug candidates often involves rigorous testing to assess their safety and efficacy. Preclinical studies are essential for evaluating the pharmacokinetic properties, toxicity profiles, and therapeutic potential of new compounds. The compound with CAS No. 922067-13-8 is currently undergoing preclinical evaluation to determine its suitability for further clinical development.
In conclusion, Compound with CAS No. 922067-13-8 and product name N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-(4-ethoxyphenoxy)acetamide represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further investigation in drug discovery and development. As research continues to uncover new therapeutic applications for tetrahydroisoquinoline derivatives, this compound holds great potential for contributing to advancements in medicine.
922067-13-8 (N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2-(4-ethoxyphenoxy)acetamide) Related Products
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 1189426-16-1(Sulfadiazine-13C6)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)



